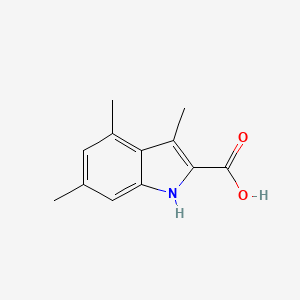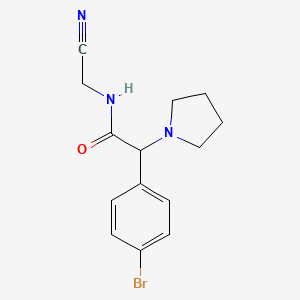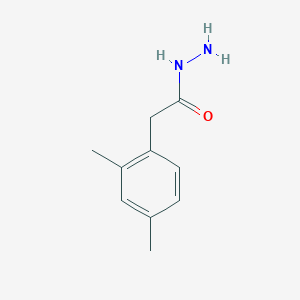![molecular formula C10H6Cl2FNOS B2494997 2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole CAS No. 338393-41-2](/img/structure/B2494997.png)
2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole is a useful research compound. Its molecular formula is C10H6Cl2FNOS and its molecular weight is 278.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Properties
One notable application of thiazole compounds is in the field of antibacterial and antimicrobial research. Compounds similar to 2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole have been studied for their in vitro antibacterial activity against various pathogens. For instance, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has shown potential against bacteria like Staphylococcus aureus and Chromobacterium violaceum due to its structural properties (Uwabagira, Sarojini & Poojary, 2018). Similarly, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have been synthesized and demonstrated antimicrobial activity against Gram-negative and Gram-positive bacteria and fungi (Badiger, Mulla, Khazi & Khazi, 2013).
Photodegradation Studies
Thiazole compounds are also studied in the context of photodegradation, which is crucial for understanding the stability of pharmaceuticals and agrochemicals under light exposure. Research has been done on the photo-degradation behavior of thiazole-containing compounds, specifically studying how these compounds degrade into primary photo-degradation products when exposed to visible light. This research provides valuable insights into the stability and degradation pathways of thiazole compounds under light exposure (Wu, Hong & Vogt, 2007).
Structural Analysis and Synthesis
The structural analysis and synthesis of thiazole derivatives are pivotal in the development of new compounds with potential biological activity. Studies have been conducted to synthesize and characterize new thiazole derivatives, exploring their molecular structures and potential applications. For instance, novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones have been synthesized and shown potent antimicrobial activity against various microorganisms, indicating their potential in drug development (Liaras, Geronikaki, Glamočlija, Ćirić & Soković, 2011). Similarly, other studies have focused on the synthesis of 4,5-dimercapto-1,3-thiazole derivatives, highlighting the versatility of thiazole compounds in chemical synthesis and their potential for varied applications (Babii, Zyabrev & Drach, 2002).
Mechanism of Action
Properties
IUPAC Name |
2-chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FNOS/c11-8-2-1-6(3-9(8)13)15-5-7-4-14-10(12)16-7/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEHXQHTDYDULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=CN=C(S2)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2494914.png)
![7-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494919.png)
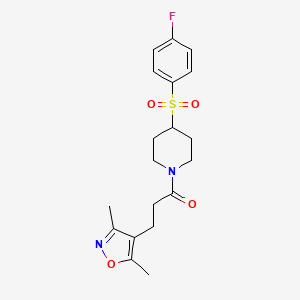
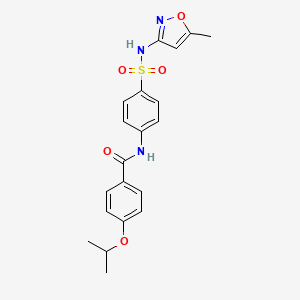

![(1R,5S)-3-Thiabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2494924.png)
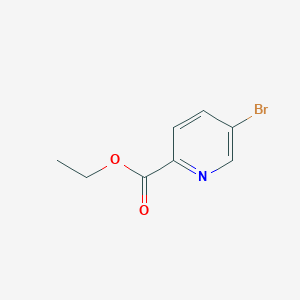
![7-(4-bromophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494926.png)
![N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2494928.png)
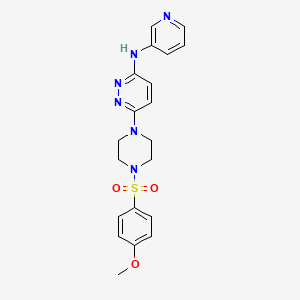
![6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2494931.png)
